molecular formula C9H10N4O2 B13001189 2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid

2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid

Cat. No.: B13001189
M. Wt: 206.20 g/mol
InChI Key: AERVLRWNBGHLAW-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of palladium-free synthetic protocols and thermally stable ligands can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can form stable complexes with metal ions, enhancing its catalytic activity in various reactions. Additionally, its amino group can participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

2-(5-aminobenzotriazol-1-yl)propanoic acid

InChI

InChI=1S/C9H10N4O2/c1-5(9(14)15)13-8-3-2-6(10)4-7(8)11-12-13/h2-5H,10H2,1H3,(H,14,15)

InChI Key

AERVLRWNBGHLAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C2=C(C=C(C=C2)N)N=N1

Origin of Product

United States

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